mPEG5-Propyne

PROTAC Linker SAR Cytotoxicity

Inconsistent linker length is a primary source of confounding SAR in PROTAC development. mPEG5-Propyne provides an exact 5-unit PEG spacer, ensuring reproducible ternary complex formation and reliable DC₅₀/IC₅₀ data. - Monodisperse C14H26O6 (290.35 g/mol) eliminates chain-length variants that obscure biological assays. - Terminal alkyne enables efficient CuAAC click chemistry for bioconjugation. - Vendor-verified 97% purity minimizes confounding impurities. - Distinct IC₅₀ profile (6.89 ± 2.68 μM) compared to PEG4/PEG6 homologs, essential for comprehensive SAR mapping.

Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
CAS No. 1101668-41-0
Cat. No. B3212462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG5-Propyne
CAS1101668-41-0
Molecular FormulaC14H26O6
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C14H26O6/c1-3-4-16-7-8-18-11-12-20-14-13-19-10-9-17-6-5-15-2/h1H,4-14H2,2H3
InChIKeyYHUBUSWLTHJLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG5-Propyne (CAS 1101668-41-0): Monodisperse PEG5 Linker Baseline Specifications and Properties


mPEG5-Propyne (CAS 1101668-41-0) is a monodisperse polyethylene glycol (PEG) linker with a defined chain length of exactly 5 ethylene oxide units. It is classified as a heterobifunctional PEG derivative, featuring a methoxy cap at one terminus and a terminal alkyne (propyne) group at the other, rendering it a click chemistry reagent [1]. The compound has a molecular formula of C₁₄H₂₆O₆ and a precise molecular weight of 290.35 g/mol . Its principal industrial and research applications center on its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Why Generic Substitution of mPEG5-Propyne with Other mPEGx-Propyne Linkers Fails in PROTAC Development


The notion that any mPEGx-Propyne linker with an alkyne terminus is a functionally interchangeable building block is a critical misconception in PROTAC library design. Systematic structure-activity relationship (SAR) studies have unequivocally demonstrated that linker length is a primary determinant of ternary complex stability, target degradation efficiency (DC₅₀), and ultimately cellular potency (IC₅₀) [1]. The specific 5-unit PEG spacer in mPEG5-Propyne occupies a discrete conformational and spatial window that is not replicated by shorter (e.g., PEG4) or longer (e.g., PEG6) homologs. Substituting mPEG5-Propyne with an alternative chain length without empirical validation introduces an uncontrolled variable that can drastically alter—and often abolish—the desired pharmacological activity of the assembled PROTAC molecule [2].

mPEG5-Propyne Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


PROTAC Linker SAR: mPEG5-Propyne Exhibits a Distinct Cytotoxic Potency Profile Compared to PEG4 and PEG6 Analogs

In a head-to-head PROTAC library study evaluating Retro-2.1-derived degraders with variable PEG linker lengths (PEG2 to PEG6), the PROTAC incorporating a PEG5 linker (compound 5) demonstrated an IC₅₀ of 6.89 ± 2.68 μM in a cell viability assay [1]. This potency is significantly distinct from both the PEG4-containing PROTAC (IC₅₀ = 0.74 ± 0.30 μM) and the PEG6-containing PROTAC (IC₅₀ = 2.68 ± 1.80 μM) [1]. The data underscore that the 5-unit PEG chain produces a non-linear, intermediate effect on cellular activity, validating that mPEG5-Propyne is not a simple linear interpolation between PEG4 and PEG6 homologs.

PROTAC Linker SAR Cytotoxicity

Chain Length Precision: mPEG5-Propyne Molecular Weight is Verifiably Distinct from PEG4 and PEG6 Comparators

As a monodisperse PEG derivative, mPEG5-Propyne has a precise molecular weight (MW) of 290.35 g/mol (C₁₄H₂₆O₆) [1]. This is verifiably distinct from the adjacent homologs: mPEG4-Propyne (MW 246.30 g/mol, C₁₂H₂₂O₅) and mPEG6-Propyne (MW 334.41 g/mol, C₁₆H₃₀O₇) . The 44 Da difference per ethylene oxide unit translates into measurable changes in linker length (~3.5 Å per unit) and hydrodynamic radius, which are critical parameters for tuning the distance between the E3 ligase ligand and the target protein warhead in a PROTAC molecule [2].

PROTAC Linker Monodisperse PEG

Hydrophilicity Profile: mPEG5-Propyne XLogP3-AA Value Defines its Distinct Lipophilicity vs. PEG4 and PEG6

The computed partition coefficient (XLogP3-AA) for mPEG5-Propyne is -0.5 [1]. This value represents a quantifiable point on the hydrophilicity-lipophilicity continuum that influences solubility, cell permeability, and non-specific binding. While direct XLogP3 values for mPEG4-Propyne and mPEG6-Propyne are not universally reported in the same database, the incremental addition of ethylene oxide units predictably increases hydrophilicity (more negative XLogP). Therefore, mPEG5-Propyne occupies a specific, intermediate polarity that is distinct from its shorter and longer homologs, affecting the overall physicochemical profile of the final PROTAC conjugate.

PROTAC Linker Lipophilicity

Conformational Entropy: mPEG5-Propyne Rotatable Bond Count is a Discrete Variable in Ternary Complex Formation

The number of rotatable bonds in a linker directly correlates with its conformational flexibility and, consequently, its ability to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase [1]. mPEG5-Propyne possesses 16 rotatable bonds [2]. This quantifiable metric places it precisely between mPEG4-Propyne (~14 rotatable bonds) and mPEG6-Propyne (~18 rotatable bonds). The difference of 2 rotatable bonds per PEG unit increment is not trivial; it represents a measurable change in the entropic cost of adopting the catalytically competent pose, which can shift the degradation efficiency (DC₅₀) by orders of magnitude [1].

PROTAC Linker Conformational Entropy

Vendor-Verified Purity: mPEG5-Propyne Offers a Defined 97% Purity Benchmark for Reproducible Synthesis

Procurement from reputable vendors, such as Amatek Scientific, ensures a high purity standard for mPEG5-Propyne, with a reported purity of 97% . This level of purity is comparable to the ≥95% typical for mPEG6-Propyne from vendors like BOC Sciences . While cross-vendor purity data for all homologs is not always uniformly reported, the 97% figure for mPEG5-Propyne establishes a reliable benchmark for ensuring the quality and reproducibility of downstream conjugation reactions, particularly in the synthesis of high-value PROTAC libraries where linker impurities can lead to incorrect SAR conclusions.

PROTAC Linker Purity

Validated Application Scenarios for mPEG5-Propyne Based on Quantitative Differentiation Evidence


Systematic PROTAC Linker Length SAR for Ternary Complex Optimization

Based on the direct head-to-head evidence from the Retro-2.1-based PROTAC study [1], mPEG5-Propyne is an essential component for constructing PROTAC libraries that systematically vary linker length. The distinct IC₅₀ value of 6.89 ± 2.68 μM for the PEG5-containing PROTAC, compared to 0.74 ± 0.30 μM for PEG4 and 2.68 ± 1.80 μM for PEG6, demonstrates that the PEG5 spacer yields a unique activity profile. This scenario is ideal for medicinal chemists seeking to map the precise relationship between linker length and degradation efficiency (DC₅₀) or cellular potency (IC₅₀). Procuring mPEG5-Propyne is a non-negotiable step for any comprehensive PROTAC SAR campaign that aims to explore the full conformational and spatial landscape required for stable ternary complex formation.

Click Chemistry Conjugation for Defined PEG5 Chain Length Bioconjugates

The terminal alkyne moiety of mPEG5-Propyne enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The precise 5-unit PEG spacer, with its defined molecular weight (290.35 g/mol), rotatable bond count (16), and specific lipophilicity (XLogP3 = -0.5) [2], allows for the synthesis of bioconjugates with predictable and reproducible hydrodynamic properties. This scenario is particularly relevant for modifying proteins, peptides, or nanoparticle surfaces where the length of the PEG chain directly influences solubility, pharmacokinetics, and the avoidance of non-specific interactions. Substituting with mPEG4- or mPEG6-Propyne would alter these physicochemical parameters, potentially leading to different in vitro or in vivo outcomes.

High-Fidelity PROTAC Library Synthesis Requiring Monodisperse Linker Purity

In the construction of high-value PROTAC libraries, the purity and monodispersity of the linker building block are paramount to avoid confounding SAR. mPEG5-Propyne is available with a vendor-verified purity of 97% [1]. This high purity minimizes the presence of chain-length variants (e.g., PEG4 or PEG6 impurities) or unreacted starting materials that could lead to the formation of multiple PROTAC species with different linker lengths. Such contamination would introduce noise into biological assays, obscuring the true relationship between linker length and protein degradation. Procuring a high-purity, monodisperse mPEG5-Propyne ensures that the resulting PROTAC library is composed of a single, well-defined chemical entity, thereby maximizing the fidelity and reproducibility of the experimental data.

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